annulin

Developmental Biology Protein Characterization Evolutionary Biology

Annulin is the only insect transglutaminase that exhibits a ring‑like expression at segment boundaries in Schistocerca americana embryos. Unlike generic TGases, its unique spatiotemporal pattern and peripheral membrane association make it an irreplaceable marker for morphogenetic cell‑movement studies. Available as a custom recombinant protein; please request a quote for your required scale.

Molecular Formula C6H8N2O3
Molecular Weight 0
CAS No. 148997-33-5
Cat. No. B1175126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameannulin
CAS148997-33-5
Synonymsannulin
Molecular FormulaC6H8N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Annulin Protein (CAS 148997-33-5): Baseline Identity and Functional Classification for Developmental Biology Research Procurement


Annulin (CAS 148997-33-5) is a membrane-associated protein with a molecular weight of approximately 97-100 kDa that was originally identified in the grasshopper embryo (Schistocerca americana) [1]. It is characterized as a transglutaminase (protein-glutamine γ-glutamyltransferase, EC 2.3.2.13), a class of enzymes that catalyze the formation of covalent cross-links between proteins [2]. This protein was named for its distinctive annular (ring-like) expression pattern observed in developing limb buds and was the first protein identified in insects that exhibits sequence homology to mammalian transglutaminases [2].

Procurement Advisory: Why Substituting Annulin (CAS 148997-33-5) with Generic Transglutaminases Compromises Experimental Validity


The term 'annulin' refers to a specific protein product that is not functionally interchangeable with generic transglutaminases or related proteins, such as human TGase 1 (keratinocyte transglutaminase) or Factor XIIIa, despite their shared enzyme classification (EC 2.3.2.13) [1]. The annulin protein possesses a distinct amino acid sequence and a unique spatiotemporal expression pattern, characterized by its annular localization at limb segment boundaries and dynamic presence during grasshopper embryogenesis [2]. Unlike mammalian transglutaminases, which have well-characterized roles in processes like skin barrier formation or blood coagulation, annulin is specifically associated with morphogenetic rearrangements and cell movements during insect development [2]. Substituting with a more generic or commercially available transglutaminase would invalidate any research focused on the specific mechanistic role of this protein in insect embryogenesis, limb formation, or evolutionary developmental biology.

Annulin (CAS 148997-33-5): Quantitative Evidence Guide for Differentiated Scientific Utility


Molecular Weight and Sequence Identity: Distinguishing Annulin from Mammalian and Invertebrate Transglutaminase Homologs

Annulin is distinguished from its closest mammalian homologs by its molecular weight and lack of specific structural domains. It is a ~97-100 kDa protein, whereas human TGase 1 (keratinocyte transglutaminase) has a molecular weight of ~90 kDa and human Factor XIIIa is an ~83 kDa catalytic subunit [1]. Sequence analysis confirms that the annulin protein lacks a signal sequence or a transmembrane domain, indicating it is a peripheral membrane protein associated with the inner leaflet of the cell membrane [2]. This contrasts with the plasma membrane localization of TGase 1, which is anchored via fatty acid modifications.

Developmental Biology Protein Characterization Evolutionary Biology

Spatiotemporal Expression Profile: A Unique Annular Pattern Not Replicated by Generic Developmental Markers

The expression of annulin is not ubiquitous; it is characterized by a highly specific, dynamic, and position-specific pattern during embryogenesis that is not observed with other common developmental markers like engrailed or semaphorin-I [1]. Annulin is first expressed along the embryonic midline at gastrulation (~20% of development) and subsequently forms distinct annular (ring-like) bands at the boundaries of developing limb segments [2]. In contrast, engrailed is expressed in longitudinal stripes along the posterior compartment of each segment [1].

Developmental Biology Spatiotemporal Expression Immunohistochemistry

Transglutaminase Homology and Enzymatic Activity: Differentiating Annulin from Non-Catalytic Structural Proteins

Sequence comparison confirms that annulin is a *bona fide* member of the transglutaminase enzyme family (EC 2.3.2.13), sharing significant homology with the catalytic core of mammalian transglutaminases [1]. This contrasts with purely structural proteins that may also be expressed at segment boundaries, such as components of the extracellular matrix, which lack this enzymatic cross-linking function. The sequence data indicate the presence of the conserved catalytic triad characteristic of transglutaminases, implying that annulin likely participates in stabilizing cells under mechanical stress through protein cross-linking [2].

Enzymology Protein Function Cell Adhesion

Optimal Research Applications for Annulin (CAS 148997-33-5) Based on Verified Differential Characteristics


Developmental Biology Research: Insect Embryogenesis and Limb Morphogenesis Studies

Annulin serves as a highly specific molecular marker for segment boundary formation and limb development in insect embryos. Its unique annular expression pattern, established by immunohistochemistry, allows for precise spatiotemporal analysis of morphogenetic events that cannot be studied using more generic structural markers or commercially available mammalian transglutaminases [1].

Evolutionary Biology Research: Comparative Studies of Transglutaminase Function Across Phyla

As the first identified insect protein with homology to mammalian transglutaminases, annulin is a key reagent for comparative evolutionary studies. Its sequence and functional homology allow researchers to investigate the conservation and divergence of transglutaminase-mediated protein cross-linking mechanisms between invertebrates and vertebrates, a line of inquiry not possible with non-homologous invertebrate proteins [2].

Cell Biology Research: Investigating Mechanisms of Peripheral Membrane Association and Cell-Cell Adhesion

The unique biochemical property of annulin as a peripheral membrane protein lacking transmembrane domains makes it a valuable model for studying non-classical mechanisms of membrane association. Research focused on how proteins are anchored to the inner membrane leaflet during dynamic cell movements and tissue rearrangements can utilize annulin as a case study, which is not feasible with integral membrane proteins or soluble cytoplasmic enzymes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for annulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.